molecular formula C11H13NO3 B8352811 3-Cyclopropylmethoxy-4-nitrotoluene CAS No. 640767-86-8

3-Cyclopropylmethoxy-4-nitrotoluene

Cat. No.: B8352811
CAS No.: 640767-86-8
M. Wt: 207.23 g/mol
InChI Key: AQYPWKKTZVDJBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropylmethoxy-4-nitrotoluene is a chemical reagent intended for research and development applications exclusively in a laboratory setting. It is not for diagnostic, therapeutic, or personal use. This compound features a nitrotoluene core, a versatile intermediate in organic synthesis. The nitrotoluene structure is a known precursor for the synthesis of other valuable compounds, such as substituted benzaldehydes, benzoic acids, and benzyl halides . The specific presence of the cyclopropylmethoxy substituent at the 3-position is a structural feature of interest, as this group is found in advanced pharmaceutical compounds, including certain selective phosphodiesterase 4 (PDE4) inhibitors . Researchers may utilize this reagent in the development of novel active compounds or as a building block in complex multi-step synthetic pathways. As a derivative of nitrotoluene, standard safety protocols for handling moderately toxic compounds should be observed .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

640767-86-8

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-(cyclopropylmethoxy)-4-methyl-1-nitrobenzene

InChI

InChI=1S/C11H13NO3/c1-8-2-5-10(12(13)14)11(6-8)15-7-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3

InChI Key

AQYPWKKTZVDJBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])OCC2CC2

Origin of Product

United States

Synthetic Methodologies for 3 Cyclopropylmethoxy 4 Nitrotoluene

Retrosynthetic Analysis and Strategic Disconnections for 3-Cyclopropylmethoxy-4-nitrotoluene

A retrosynthetic analysis of this compound reveals two primary bond disconnections that logically lead to readily available starting materials. The most apparent disconnection is the ether linkage (C-O bond), which suggests a Williamson ether synthesis as a key forward reaction. This disconnection points to 3-hydroxy-4-nitrotoluene and a cyclopropylmethyl halide as the immediate precursors.

A further disconnection of the nitro group from the aromatic ring through a C-N bond cleavage suggests an electrophilic aromatic substitution, specifically a nitration reaction. This leads back to a substituted toluene (B28343) precursor. The hydroxyl and methyl groups on the aromatic ring are ortho, para-directing activators, which will influence the regioselectivity of the nitration step. Therefore, a logical starting material for the synthesis of the aromatic core is m-cresol (B1676322) (3-methylphenol).

This two-step retrosynthetic approach provides a clear and efficient strategy for the synthesis of the target molecule, starting from common laboratory reagents.

Precursors and Intermediate Synthesis for this compound

The successful synthesis of this compound is highly dependent on the efficient preparation of its key precursors: a substituted nitrotoluene intermediate and a cyclopropylmethoxy functionalized precursor.

Synthesis of Key Substituted Nitrotoluene Intermediates

The primary substituted nitrotoluene intermediate required is 3-hydroxy-4-nitrotoluene, also known as 3-methyl-4-nitrophenol (B363926) or 4-nitro-m-cresol. The synthesis of this intermediate is primarily achieved through the regioselective nitration of m-cresol. Due to the directing effects of the hydroxyl and methyl groups, direct nitration of m-cresol can lead to a mixture of isomers. Therefore, methods to enhance the regioselectivity for the desired 4-nitro isomer are crucial.

One common approach involves the direct nitration of m-cresol using a nitrating agent such as nitric acid, often in the presence of a co-acid like sulfuric acid. The reaction conditions, including temperature and the concentration of the acids, play a significant role in the isomer distribution.

Another effective method for the preparation of 3-hydroxy-4-nitrotoluene involves a two-step process: nitrosation followed by oxidation. In this method, m-cresol is first reacted with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium, to form 4-nitroso-m-cresol. This intermediate is then oxidized, for instance with nitric acid, to yield the desired 3-hydroxy-4-nitrotoluene. This two-step process can offer higher selectivity and yield of the desired 4-nitro isomer compared to direct nitration. A patent describes a process where m-cresol is nitrosated by the simultaneous introduction of m-cresol and a nitrosating agent into cold aqueous acid, followed by oxidation of the resulting 4-nitroso-m-cresol with sodium nitrate (B79036) and nitric acid. libretexts.org

Starting MaterialReagentsProductKey Considerations
m-Cresol1. NaNO2, H+ 2. NaNO3, HNO33-Hydroxy-4-nitrotolueneTwo-step process often provides better regioselectivity. libretexts.org
m-CresolHNO3, H2SO4Mixture of nitro-m-cresolsReaction conditions must be carefully controlled to favor the 4-nitro isomer.

Preparation of Cyclopropylmethoxy Functionalized Precursors

The cyclopropylmethoxy moiety is introduced using a reactive precursor, typically a cyclopropylmethyl halide. Cyclopropylmethyl bromide is a common choice for this purpose. It can be synthesized from cyclopropanemethanol through various methods.

A straightforward approach involves the reaction of cyclopropanemethanol with a hydrogen halide, such as hydrobromic acid. However, this method can lead to the formation of isomeric byproducts like cyclobutyl bromide and 4-bromo-1-butene (B139220) due to carbocation rearrangements.

To circumvent these rearrangement issues and obtain higher purity cyclopropylmethyl bromide, alternative methods are employed. One such method involves the use of phosphorus tribromide (PBr3) at low temperatures. Another effective and milder method utilizes a complex of an N-halosuccinimide (e.g., N-bromosuccinimide) and a dialkyl sulfide (B99878) (e.g., dimethyl sulfide) to convert cyclopropanemethanol to the corresponding halide with high selectivity. google.com

Starting MaterialReagentsProductKey Considerations
CyclopropanemethanolHBrCyclopropylmethyl bromideProne to rearrangement byproducts.
CyclopropanemethanolPBr3Cyclopropylmethyl bromideGenerally provides better selectivity than HBr.
CyclopropanemethanolN-Bromosuccinimide, Dimethyl sulfideCyclopropylmethyl bromideA mild and selective method to avoid rearrangements. google.com

Established and Novel Synthetic Routes Towards this compound

With the key precursors in hand, the final assembly of this compound can be achieved through a reliable etherification reaction.

Etherification Strategies for the Introduction of the Cyclopropylmethoxy Moiety

The most established and widely used method for forming the ether linkage in this compound is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of 3-hydroxy-4-nitrotoluene to form a phenoxide ion, which then acts as a nucleophile and attacks the electrophilic carbon of cyclopropylmethyl bromide, displacing the bromide ion.

The choice of base is critical for the success of this reaction. A moderately strong base is required to deprotonate the phenolic hydroxyl group, which is rendered more acidic by the electron-withdrawing nitro group. Common bases used for this purpose include potassium carbonate (K2CO3), sodium hydride (NaH), or various alkoxides. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF), acetone, or acetonitrile (B52724), which can facilitate the SN2 reaction pathway. The reaction temperature can be varied to optimize the reaction rate and yield, often with heating to ensure complete reaction.

A patent for a structurally related compound, 3-cyclopropylmethoxy-4-difluoromethoxy-benzaldehyde, describes a similar etherification of a substituted phenol (B47542) with cyclopropylmethanol (B32771) using sodium hydride in DMSO. This suggests that similar conditions could be applicable for the synthesis of this compound.

Regioselective Nitration of Toluene Derivatives for Nitro Group Installation

To achieve high regioselectivity for the desired 4-nitro isomer, various strategies have been developed. Direct nitration often leads to a mixture of 4-nitro and 6-nitro isomers, along with dinitrated byproducts. The ratio of these isomers can be influenced by the reaction conditions. For instance, nitration in aqueous sulfuric acid has been studied, and the isomer ratios are dependent on the acid concentration.

The nitrosation-oxidation route generally provides a higher yield of the 4-nitro isomer. The initial nitrosation step is highly selective for the para-position relative to the hydroxyl group, leading to the formation of 4-nitroso-m-cresol, which is then oxidized to 3-hydroxy-4-nitrotoluene. libretexts.org This method avoids the formation of significant amounts of the 6-nitro isomer.

ReactionReagentsProduct(s)Key Considerations
Direct NitrationHNO3, H2SO44-nitro-m-cresol and 6-nitro-m-cresolIsomer ratio is sensitive to reaction conditions.
Nitrosation-Oxidation1. NaNO2, Acid 2. Oxidant (e.g., HNO3)4-nitro-m-cresolGenerally provides higher regioselectivity for the desired isomer. libretexts.org

Convergent and Divergent Synthetic Approaches to the Core Structure

The synthesis of this compound is most effectively achieved through a convergent approach, primarily employing the Williamson ether synthesis. This strategy involves the preparation of two key fragments, which are then combined in a final step to yield the target molecule.

In contrast, a purely divergent synthesis is less common for this specific target. A divergent approach would start from a common intermediate and, through different reaction pathways, lead to a variety of final products, with this compound being one of them. While less direct for producing this specific compound, a divergent strategy could be envisioned in the context of creating a library of related ether-substituted nitrotoluenes for structure-activity relationship (SAR) studies. For instance, a common precursor like 3-hydroxy-4-nitrotoluene could be reacted with a diverse range of alkyl halides to generate a series of analogues.

Optimization of Reaction Conditions and Scalability in this compound Synthesis

The efficiency and economic viability of synthesizing this compound on an industrial scale are highly dependent on the optimization of the Williamson ether synthesis step. Key areas of focus include catalysis, reagent selection, solvent effects, and the control of process parameters.

Catalysis and Reagent Selection for Enhanced Efficiency

The selection of the base and the alkylating agent is critical in the Williamson ether synthesis of this compound. The reaction involves the deprotonation of the phenolic hydroxyl group of 3-hydroxy-4-nitrotoluene to form a more nucleophilic phenoxide ion.

Base Selection: A variety of bases can be employed for this deprotonation. Common choices include alkali metal hydroxides (e.g., NaOH, KOH) and carbonates (e.g., K₂CO₃, Cs₂CO₃). The choice of base can influence the reaction rate and yield. Stronger bases like sodium hydride (NaH) can also be used to ensure complete deprotonation, but their handling on a large scale requires stringent safety precautions. For industrial applications, weaker and less expensive bases like potassium carbonate are often preferred.

Reagent Selection (Alkylating Agent): The cyclopropylmethyl group is typically introduced using cyclopropylmethyl bromide or cyclopropylmethyl chloride. Bromides are generally more reactive than chlorides, leading to faster reaction times. The purity and stability of the alkylating agent are also important considerations to minimize the formation of byproducts.

Phase-Transfer Catalysis: To improve the reaction efficiency, particularly when using inorganic bases in organic solvents, phase-transfer catalysts (PTCs) are often employed. PTCs, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers, facilitate the transfer of the phenoxide ion from the solid or aqueous phase to the organic phase where the reaction with the alkylating agent occurs. This enhances the reaction rate and allows for milder reaction conditions.

The following table summarizes the impact of different bases on the Williamson ether synthesis of aryl ethers, which is analogous to the synthesis of this compound.

BaseTypical SolventRelative ReactivityScalability Considerations
NaOH/KOHWater, AlcoholsHighCan lead to side reactions, requires careful control of stoichiometry.
K₂CO₃Acetone, DMF, AcetonitrileModerateCost-effective, easier to handle on a large scale, often used with a PTC.
Cs₂CO₃DMF, AcetonitrileHighMore expensive, but often gives higher yields and can be used under milder conditions.
NaHTHF, DMFVery HighFlammable and moisture-sensitive, requires inert atmosphere and careful handling.

Solvent Effects and Process Parameter Control

The choice of solvent plays a crucial role in the Williamson ether synthesis by influencing the solubility of the reactants, the nucleophilicity of the phenoxide, and the rate of the Sₙ2 reaction.

Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are generally preferred for this reaction. These solvents effectively solvate the cation of the base, leaving the phenoxide anion more "naked" and thus more nucleophilic. This leads to a significant acceleration of the reaction rate compared to protic solvents like water or alcohols, which can solvate the phenoxide through hydrogen bonding, reducing its nucleophilicity.

Process Parameter Control: For a scalable and reproducible synthesis, precise control over reaction parameters is essential.

Temperature: The reaction temperature is a critical parameter. Higher temperatures generally increase the reaction rate, but can also lead to the formation of undesired byproducts through side reactions such as elimination or decomposition of the starting materials or product. The optimal temperature is a balance between achieving a reasonable reaction time and minimizing impurity formation.

Reaction Time: The reaction time needs to be optimized to ensure complete conversion of the starting materials while avoiding the degradation of the product. Reaction progress is typically monitored using techniques like High-Performance Liquid Chromatography (HPLC).

Agitation: Efficient mixing is crucial, especially in heterogeneous reaction mixtures (e.g., when using a solid base), to ensure good mass transfer between the phases and maintain a uniform temperature throughout the reactor.

Stoichiometry: The molar ratio of the reactants (3-hydroxy-4-nitrotoluene, base, and cyclopropylmethyl halide) must be carefully controlled to maximize the yield of the desired product and minimize the amount of unreacted starting materials and byproducts.

The table below illustrates the effect of different solvents on the relative rate of a typical Williamson ether synthesis.

SolventSolvent TypeRelative RateRationale
Dimethylformamide (DMF)Polar AproticVery FastEffectively solvates cations, enhancing nucleophilicity of the anion.
AcetonitrilePolar AproticFastGood balance of polarity and boiling point for many applications.
AcetonePolar AproticModerateLess polar than DMF, but still a viable option.
Ethanol (B145695)ProticSlowSolvates the nucleophile through hydrogen bonding, reducing its reactivity.
WaterProticVery SlowStrong hydrogen bonding with the nucleophile significantly hinders the reaction.

By carefully selecting the synthetic strategy and optimizing the reaction conditions, the production of this compound can be achieved with high efficiency, purity, and scalability, meeting the demands of the pharmaceutical industry.

Reactivity and Mechanistic Studies of 3 Cyclopropylmethoxy 4 Nitrotoluene

Chemical Transformations of the Nitro Group in 3-Cyclopropylmethoxy-4-nitrotoluene

The nitro group is a versatile functional group that significantly influences the reactivity of the aromatic ring and can be transformed into a variety of other functionalities.

Reduction Pathways to Amino Derivatives and Related Functionalizations

The reduction of the nitro group in aromatic compounds to an amino group is a fundamental transformation in organic synthesis. For this compound, this conversion to 2-cyclopropylmethoxy-4-methylaniline is a key step in the synthesis of various more complex molecules.

A common and effective method for this reduction is catalytic hydrogenation. commonorganicchemistry.com This typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). commonorganicchemistry.comchemicalbook.com This method is often preferred due to its high efficiency and the clean nature of the reaction, yielding the desired amine with water as the primary byproduct. chemicalbook.com Other catalysts like Raney nickel are also employed, particularly when trying to avoid dehalogenation in substrates containing halogen atoms. commonorganicchemistry.com

Beyond catalytic hydrogenation, several other reducing agents can be employed. commonorganicchemistry.comwikipedia.org Metals such as iron, zinc, or tin in acidic media are classic reagents for nitro group reduction. commonorganicchemistry.com For instance, zinc dust in the presence of acetic acid provides a mild method for this conversion. commonorganicchemistry.com A newer reagent system, hydrazine (B178648) glyoxylate (B1226380) with zinc or magnesium powder, has been shown to selectively reduce aromatic nitro groups at room temperature in good yields, offering an alternative to more expensive catalytic systems. niscpr.res.inresearchgate.net This method is noted for its effectiveness without causing hydrogenolysis of other reducible groups. niscpr.res.in

The resulting 2-cyclopropylmethoxy-4-methylaniline is a valuable intermediate. The amino group can undergo a wide range of subsequent functionalizations, such as diazotization followed by substitution, acylation, and alkylation, opening pathways to a diverse array of compounds. For example, similar anilines are used as precursors for pharmaceuticals and agrochemicals. echemi.com

Table 1: Common Reagents for Nitro Group Reduction

Reagent/SystemConditionsNotes
H₂/Pd/CCatalytic hydrogenationOften the method of choice for both aromatic and aliphatic nitro groups. commonorganicchemistry.com
H₂/Raney NickelCatalytic hydrogenationUseful for substrates where dehalogenation is a concern. commonorganicchemistry.com
Fe/Acid (e.g., AcOH)AcidicA mild method for reducing nitro groups. commonorganicchemistry.com
Zn/Acid (e.g., AcOH)AcidicAnother mild method for this transformation. commonorganicchemistry.com
SnCl₂Mild conditionsCan be used in the presence of other reducible groups. commonorganicchemistry.com
Hydrazine glyoxylate/Zn or MgRoom temperatureA selective and cost-effective alternative to precious metal catalysts. niscpr.res.inresearchgate.net

Potential for Nucleophilic Aromatic Substitution Reactions

The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). In this compound, the nitro group is positioned para to the cyclopropylmethoxy group. This arrangement, however, does not place any leaving groups ortho or para to the nitro group, which is a typical requirement for a facile SNAr reaction.

For SNAr to occur, a good leaving group, such as a halogen, must be present on the ring, typically at a position activated by the electron-withdrawing group. In the absence of such a leaving group on the ring of this compound, direct nucleophilic displacement of other substituents is generally not a favorable reaction pathway under standard SNAr conditions. The primary role of the nitro group in this context is to facilitate the reduction to the corresponding aniline (B41778), which then opens up a different set of synthetic possibilities.

Reactivity Profile of the Cyclopropyl (B3062369) Ring in this compound

The cyclopropyl group, while generally stable, possesses inherent ring strain that can lead to ring-opening reactions under specific conditions.

Ring-Opening Reactions and Subsequent Derivatization Strategies

The cyclopropyl ring can undergo ring-opening reactions, typically under acidic conditions or via hydrogenolysis. The presence of the ether linkage to the aromatic ring can influence the stability and reactivity of the cyclopropyl group. While specific studies on the ring-opening of this compound are not extensively documented in readily available literature, general principles of cyclopropyl ring chemistry suggest that strong acids or certain transition metal catalysts could cleave the three-membered ring.

Derivatization following a potential ring-opening would lead to propyloxy-substituted or more complex aliphatic side chains attached to the aromatic core. The specific products would depend on the reagents and reaction conditions employed.

Assessment of Cyclopropyl Ring Stability Under Diverse Reaction Conditions

The stability of the cyclopropyl ring in this compound is a critical consideration during chemical transformations of other parts of the molecule. For many common reactions, such as the reduction of the nitro group using catalytic hydrogenation with Pd/C or reductions with metals in acidic media, the cyclopropyl ring is expected to remain intact.

However, conditions that involve strong acids, high temperatures, or specific catalytic systems known for C-C bond cleavage could potentially compromise the integrity of the cyclopropyl ring. For instance, reactions that generate carbocationic intermediates adjacent to the ring could promote rearrangement and ring-opening. Careful selection of reaction conditions is therefore essential to preserve the cyclopropyl moiety when it is a desired structural feature in the final product.

Electrophilic and Nucleophilic Aromatic Substitution on the Toluene (B28343) Ring of this compound

The substitution pattern on the aromatic ring of this compound dictates the positions available for further functionalization. The ring is substituted with a methyl group, a cyclopropylmethoxy group, and a nitro group.

The cyclopropylmethoxy group and the methyl group are both ortho-, para-directing and activating groups for electrophilic aromatic substitution. Conversely, the nitro group is a meta-directing and strongly deactivating group. stackexchange.com The positions on the ring are ortho and meta to the methyl group, ortho and para to the cyclopropylmethoxy group, and ortho and meta to the nitro group.

Given the directing effects of the existing substituents, any further electrophilic substitution would likely be directed to the positions ortho to the activating cyclopropylmethoxy and methyl groups, and meta to the deactivating nitro group. However, the strong deactivating effect of the nitro group makes electrophilic aromatic substitution on this ring challenging.

As previously discussed, nucleophilic aromatic substitution is unlikely due to the lack of a suitable leaving group in a position activated by the nitro group.

Influence of Substituents on Regioselectivity and Reactivity

The cyclopropylmethoxy group (-OCH₂-c-C₃H₅) at position 3 and the nitro group (-NO₂) at position 4 exert opposing electronic effects on the aromatic ring.

The nitro group is a powerful deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing nature through both inductive and resonance effects. It withdraws electron density from the entire aromatic ring, making it less susceptible to attack by electrophiles. Conversely, this electron deficiency makes the ring highly activated towards nucleophilic aromatic substitution (SNAr). The nitro group can effectively stabilize the negative charge of the Meisenheimer complex, an intermediate formed during SNAr, particularly when the attack occurs at positions ortho or para to it. wikipedia.orgbyjus.commasterorganicchemistry.com

The cyclopropylmethoxy group , on the other hand, is an activating group for electrophilic aromatic substitution. The oxygen atom donates electron density to the ring via a resonance effect, which outweighs its inductive electron-withdrawing effect. This increases the electron density of the ring, particularly at the ortho and para positions relative to the alkoxy group. The cyclopropyl moiety itself is known to possess some ability to donate electron density to adjacent π-systems, which could further enhance the electron-donating character of the substituent. stackexchange.com

In the context of nucleophilic aromatic substitution (SNAr) , which is the most probable reaction pathway for this molecule in the presence of a suitable nucleophile and a leaving group, the powerful activating effect of the para-nitro group is expected to dominate. wikipedia.orgbyjus.commasterorganicchemistry.com If a leaving group were present at positions 1 or 5, the molecule would be highly susceptible to nucleophilic attack.

The combined influence of these substituents on the regioselectivity of a hypothetical nucleophilic aromatic substitution is summarized in the table below. The positions are numbered relative to the cyclopropylmethoxy group at C3.

PositionInfluence of Nitro Group (at C4)Influence of Cyclopropylmethoxy Group (at C3)Predicted Reactivity towards Nucleophiles
C1Ortho to Nitro (Activating)Ortho to Alkoxy (Deactivating for Nu- attack)Highly Activated
C2Meta to Nitro (Weakly Activating)Ortho to Alkoxy (Deactivating for Nu- attack)Deactivated
C5Ortho to Nitro (Activating)Meta to Alkoxy (Less Deactivating)Highly Activated
C6Para to Nitro (Activating)Meta to Alkoxy (Less Deactivating)Activated

This table illustrates the expected directing effects for a hypothetical nucleophilic aromatic substitution reaction where a leaving group is present at one of the indicated positions.

Mechanistic Investigations of Key Reactions Involving this compound

Given the substitution pattern, the most mechanistically insightful reactions to consider for this compound would be those involving nucleophilic aromatic substitution, should a suitable leaving group be introduced onto the ring.

Elucidation of Reaction Pathways and Kinetic Parameters

The generally accepted mechanism for nucleophilic aromatic substitution is a two-step addition-elimination process (SNAr) . wikipedia.orgbyjus.comnih.gov

Addition of the Nucleophile: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex . The aromaticity of the ring is temporarily disrupted in this step.

Elimination of the Leaving Group: The aromaticity is restored as the leaving group departs with its pair of electrons.

For this compound, if a leaving group were at position 1, the negative charge in the Meisenheimer complex would be delocalized onto the oxygen atoms of the nitro group at the para position, providing significant stabilization. This stabilization is crucial for the feasibility of the reaction. The electron-donating cyclopropylmethoxy group at a meta position relative to the attack site would have a less pronounced electronic influence on the stability of this intermediate.

The kinetics of such a reaction would be dependent on the rate-determining step, which is typically the formation of the Meisenheimer complex. nih.gov The rate of this step is influenced by several factors:

Nucleophilicity of the attacking species.

The nature of the leaving group.

The solvent.

The stability of the Meisenheimer complex.

The electronic stabilization provided by the nitro group would lower the activation energy for the formation of the intermediate, thus increasing the reaction rate. While no specific kinetic parameters have been determined for this compound, it is anticipated that its reactivity in SNAr reactions would be comparable to other 4-nitroalkoxybenzenes. For instance, studies on the reactivity of 4-nitroanisole (B1192098) have demonstrated its susceptibility to nucleophilic aromatic substitution. chemicalbook.comsigmaaldrich.com The steric bulk of the cyclopropylmethoxy group is not expected to significantly hinder the approach of a nucleophile to the adjacent positions (C2 or C4 are not typical sites of substitution in this context), but could play a role if the leaving group were at a more sterically crowded position. nih.govyoutube.com

Advanced Spectroscopic Characterization Methodologies for 3 Cyclopropylmethoxy 4 Nitrotoluene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-Cyclopropylmethoxy-4-nitrotoluene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques facilitates a complete assignment of all proton and carbon signals, confirming the molecular structure.

Proton (¹H) NMR: Chemical Shifts, Coupling Constants, and Multiplicity Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, methoxy (B1213986), and cyclopropyl (B3062369) protons. The chemical shifts (δ) are influenced by the electron-donating cyclopropylmethoxy group and the electron-withdrawing nitro group, leading to a characteristic pattern in the aromatic region.

The aromatic protons are expected to appear as a set of coupled multiplets. The proton at the 2-position, being ortho to the nitro group, would be the most deshielded. The protons at the 5 and 6-positions will also show distinct shifts and coupling patterns due to their relative positions to the substituents.

The protons of the cyclopropylmethoxy group will have characteristic signals. The methylene (B1212753) protons (-O-CH₂-) adjacent to the oxygen atom are expected to appear as a doublet, coupled to the single proton on the cyclopropyl ring. The cyclopropyl protons themselves will present as a complex set of multiplets in the upfield region of the spectrum due to their unique chemical and magnetic environments.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-27.50 - 7.60d~2.0
H-57.20 - 7.30dd~8.5, 2.0
H-67.00 - 7.10d~8.5
-O-CH₂-3.90 - 4.00d~7.0
Cyclopropyl-CH1.20 - 1.30m-
Cyclopropyl-CH₂0.60 - 0.70m-
Cyclopropyl-CH₂'0.30 - 0.40m-
-CH₃2.50 - 2.60s-

Note: These are predicted values and may vary slightly from experimental data.

Carbon-13 (¹³C) NMR and Quantitative Analysis

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The aromatic region will display six distinct signals, with their chemical shifts influenced by the substituents. The carbon bearing the nitro group (C-4) is expected to be significantly downfield, while the carbon attached to the cyclopropylmethoxy group (C-3) will also be shifted downfield. The carbon of the methyl group will appear at the most upfield position. The carbons of the cyclopropylmethoxy group will have characteristic shifts, with the methylene carbon (-O-CH₂-) appearing in the typical range for ether-linked carbons.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C-1~135
C-2~120
C-3~155
C-4~140
C-5~125
C-6~115
-O-CH₂-~75
Cyclopropyl-CH~12
Cyclopropyl-CH₂~4
-CH₃~20

Note: These are predicted values and may vary slightly from experimental data.

Advanced 2D NMR Techniques: COSY, HSQC, HMBC for Connectivity and Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. Key correlations would be observed between the aromatic protons H-5 and H-6, and between the methylene protons of the cyclopropylmethoxy group and the methine proton of the cyclopropyl ring. This confirms the neighborhood of protons within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the C-5 carbon would show a cross-peak with the signal for the H-5 proton.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is invaluable for piecing together the different fragments of the molecule. For example, correlations would be expected between the methylene protons (-O-CH₂-) and the C-3 carbon of the aromatic ring, as well as the methine carbon of the cyclopropyl ring. The protons of the methyl group would show a correlation to the C-1 carbon of the aromatic ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule and can also offer insights into its conformational properties.

Identification of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to its various functional groups.

Nitro Group (NO₂): The nitro group will exhibit two strong characteristic stretching vibrations in the IR spectrum: an asymmetric stretch typically in the range of 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. These bands are often strong and readily identifiable.

Aromatic Ring: The C-H stretching vibrations of the aromatic protons will appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring are expected in the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring will also give rise to characteristic C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region.

Ether Linkage (C-O-C): The C-O-C ether linkage will show a strong asymmetric stretching vibration in the IR spectrum, typically in the 1200-1270 cm⁻¹ region for an aryl alkyl ether. A symmetric stretch may also be observed around 1000-1075 cm⁻¹.

Cyclopropyl Group: The C-H stretching vibrations of the cyclopropyl ring are expected just above 3000 cm⁻¹. The ring deformation modes of the cyclopropyl group can also give rise to characteristic absorptions in the fingerprint region.

Predicted Characteristic IR Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1500 - 1570
Nitro (NO₂)Symmetric Stretch1300 - 1370
Aromatic C-HStretch3000 - 3100
Aromatic C=CStretch1400 - 1600
Ether (Ar-O-CH₂)Asymmetric Stretch1200 - 1270
Cyclopropyl C-HStretch~3050
Aliphatic C-H (Methyl)Stretch2850 - 3000

Note: These are predicted values and may vary from experimental data.

Conformational Analysis Through Vibrational Signatures

The vibrational spectra can also provide information about the conformational preferences of the molecule. The rotational freedom around the C(aryl)-O and O-CH₂ bonds of the cyclopropylmethoxy group can lead to different conformers. While a detailed conformational analysis would require more advanced computational studies and potentially variable temperature spectroscopy, certain vibrational modes, particularly in the fingerprint region, can be sensitive to these conformational changes.

Raman spectroscopy complements IR spectroscopy in this regard. While the strong dipole changes in the nitro and ether groups make them strong absorbers in the IR, the symmetric vibrations and the C-C bonds of the aromatic and cyclopropyl rings often give rise to strong signals in the Raman spectrum. By comparing the experimental IR and Raman spectra with theoretically predicted spectra for different possible conformers, it is possible to gain insights into the most stable conformation of this compound in its ground state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals, providing information about the chromophoric parts of the molecule.

Analysis of Chromophores and Absorption Maxima

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within the nitrotoluene moiety. The key chromophore is the nitro-substituted benzene ring. The nitro group (-NO2) acts as a strong electron-withdrawing group, and the cyclopropylmethoxy group (-OCH2-c-C3H5) is an electron-donating group. This "push-pull" electronic arrangement significantly influences the energy of the π → π* and n → π* transitions.

The benzene ring itself has characteristic absorptions around 200 nm (E2 band) and 255 nm (B band). Substitution on the ring shifts these absorptions. For 4-nitrotoluene (B166481), the primary absorption band is observed around 274 nm. researchgate.net The presence of the electron-donating alkoxy group at the meta position relative to the methyl group and ortho to the nitro group in this compound is expected to cause a bathochromic (red) shift of the main absorption band compared to 4-nitrotoluene. This is due to the delocalization of the lone pair of electrons from the oxygen atom into the aromatic π-system, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO gap.

Therefore, it is anticipated that this compound will exhibit a principal absorption maximum (λ_max) in the range of 280-320 nm. A weaker n → π* transition, originating from the non-bonding electrons of the nitro group's oxygen atoms, may be observed as a shoulder on the main absorption band at longer wavelengths (around 340-380 nm).

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the UV-Vis spectrum with reasonable accuracy. researchgate.netbohrium.comnih.govchemrxiv.org Such calculations would provide theoretical values for the excitation energies and oscillator strengths of the electronic transitions.

Table 1: Expected UV-Vis Absorption Data for this compound

Chromophore SystemExpected λmax (nm)Type of Transition
Nitroaromatic280 - 320π → π
Nitro group340 - 380n → π

Note: The values in this table are predictive and based on the analysis of similar compounds.

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. For this compound (C11H13NO3), the exact mass can be calculated.

Table 2: Calculated Exact Mass for this compound

Molecular FormulaIsotopic CompositionCalculated Exact Mass [M+H]⁺
C₁₁H₁₃NO₃¹²C₁₁, ¹H₁₄, ¹⁴N₁, ¹⁶O₃208.0968

Note: The exact mass is calculated for the protonated molecule [M+H]⁺, which is commonly observed in soft ionization techniques like electrospray ionization (ESI).

The experimentally determined exact mass from an HRMS analysis should match this calculated value within a few parts per million (ppm), confirming the elemental formula of the compound.

Fragmentation Pathways and Structural Information from MS/MS

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the molecular ion or a protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID) or other activation methods. youtube.comnih.gov The analysis of the resulting fragment ions provides valuable structural information.

For this compound, several characteristic fragmentation pathways can be predicted based on the functional groups present:

Loss of the Cyclopropylmethyl Group: A primary fragmentation pathway is likely the cleavage of the ether bond. This could occur through the loss of a cyclopropylmethyl radical (•CH₂-c-C₃H₅, 55 Da) or a cyclopropylmethanol (B32771) molecule (HOCH₂-c-C₃H₅, 72 Da) depending on the ionization method and charge state.

Fragmentation of the Cyclopropyl Ring: The cyclopropyl group itself can undergo ring-opening and fragmentation, leading to the loss of smaller neutral fragments like ethene (28 Da). nih.gov

Cleavage related to the Nitro Group: The nitro group can be lost as •NO₂ (46 Da) or •NO (30 Da). The loss of the nitro group is a common fragmentation pathway for nitroaromatic compounds. researchgate.net

Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the methyl group can lead to the formation of a stable benzyl-type cation or radical.

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound ([M+H]⁺ = 208.1)

m/z (Predicted)Proposed Fragment Structure/Loss
153.1[M+H - C₄H₇]⁺ (Loss of cyclopropylmethyl)
162.1[M+H - NO₂]⁺ (Loss of nitro group)
178.1[M+H - NO]⁺ (Loss of nitric oxide)
135.1[M+H - C₄H₇O]⁺ (Loss of cyclopropylmethoxy)
91.1Tropylium ion (from rearrangement and fragmentation)

Note: The m/z values are predictive and would need to be confirmed by experimental data.

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique requires the growth of a suitable single crystal of the compound.

If a single crystal of this compound could be obtained, X-ray diffraction analysis would provide precise information on:

Bond lengths and angles: Confirming the connectivity and geometry of all atoms in the molecule.

Conformation: Determining the preferred orientation of the cyclopropylmethoxy group relative to the aromatic ring.

Crystal Packing: Revealing the intermolecular interactions, such as C-H···O or π-π stacking, that govern the arrangement of molecules in the crystal lattice.

For related nitrotoluene derivatives, crystal structure analyses have been performed, providing insights into their molecular geometries. nih.gov It would be expected that the aromatic ring in this compound is essentially planar, with the nitro group likely being slightly twisted out of the plane of the ring. The conformation of the cyclopropylmethoxy side chain would be of particular interest, as it can adopt various orientations.

Table 4: Hypothetical Crystallographic Data for this compound

ParameterExpected Value/Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, Pbca
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Bond Length (C-N)~1.47 Å
Bond Length (N-O)~1.22 Å
Torsion Angle (C-C-O-C)Defines the conformation of the ether linkage

Note: This table presents the type of data that would be obtained from an X-ray crystallography experiment and is for illustrative purposes only.

Computational and Theoretical Investigations of 3 Cyclopropylmethoxy 4 Nitrotoluene

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the intricacies of molecular structures and electronic distributions. For 3-Cyclopropylmethoxy-4-nitrotoluene, these calculations can predict its three-dimensional geometry, stability, and the distribution of electrons within the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for optimizing the geometry of molecules to find their most stable conformation, a process known as energy minimization. In the case of this compound, DFT calculations can determine the bond lengths, bond angles, and dihedral angles that result in the lowest energy state of the molecule. This optimized geometry is a crucial starting point for further computational analysis. Theoretical studies on related substituted o-nitrotoluenes have successfully employed DFT to explore their decomposition pathways. nih.gov

Selection of Appropriate Basis Sets and Exchange-Correlation Functionals

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. The basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule like this compound, which contains carbon, hydrogen, nitrogen, and oxygen atoms, a basis set such as 6-31G* or larger is often employed to provide a good balance between accuracy and computational cost.

The exchange-correlation functional accounts for the complex electron-electron interactions. A commonly used functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr). The selection of a suitable combination of basis set and functional is critical for obtaining reliable results. For instance, studies on nitrotoluene derivatives have often utilized the B3LYP/6-31G* level of theory to obtain reliable molecular geometries and electronic structures. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Energy Gap

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energies of these orbitals and the difference between them, known as the HOMO-LUMO energy gap, are important indicators of a molecule's reactivity and stability. A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive. For this compound, the presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO, while the electron-donating cyclopropylmethoxy group would raise the energy of the HOMO.

Illustrative Data for this compound (Typical Values)

Parameter Energy (eV)
HOMO -6.5
LUMO -2.1

Correlation with Reactivity and Charge Transfer Phenomena

The HOMO and LUMO energy levels are directly related to the ionization potential and electron affinity of a molecule, respectively. A high HOMO energy indicates a greater tendency to donate electrons, making the molecule a better nucleophile. Conversely, a low LUMO energy suggests a greater ability to accept electrons, indicating a better electrophile. The HOMO-LUMO gap is also a measure of the molecule's polarizability and its ability to participate in charge transfer interactions. In this compound, the distribution of the HOMO and LUMO across the molecule can reveal the most likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) and Fukui Function Analyses

Molecular Electrostatic Potential (MEP) and Fukui function analyses are valuable tools for predicting the reactive sites of a molecule.

The MEP map provides a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify regions that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, typically in shades of blue). For this compound, the area around the nitro group is expected to be highly electron-deficient (blue), making it susceptible to nucleophilic attack. In contrast, the oxygen atom of the methoxy (B1213986) group and the aromatic ring are likely to be electron-rich (red/yellow), indicating sites for potential electrophilic attack.

The Fukui function is a more quantitative measure of a molecule's reactivity at a specific atomic site. It describes the change in electron density at a particular point when an electron is added to or removed from the molecule. By calculating the Fukui functions for electrophilic, nucleophilic, and radical attacks, one can pinpoint the atoms that are most likely to participate in these reactions. For this compound, the Fukui functions would likely confirm that the carbon atom attached to the nitro group and the nitrogen atom of the nitro group are primary sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. polyu.edu.hkresearchgate.net It allows for the quantification of electron delocalization and the study of hyperconjugative interactions.

Delocalization, Hybridization, and Intermolecular Interactions

NBO analysis of this compound would provide insights into the delocalization of electron density from the electron-donating cyclopropylmethoxy and methyl groups to the electron-withdrawing nitro group, mediated by the aromatic ring. This intramolecular charge transfer is a key feature of nitroaromatic compounds and significantly influences their stability and reactivity. researchgate.net

The analysis would reveal the hybridization of the atomic orbitals involved in the formation of the chemical bonds. For example, the carbon atoms of the benzene (B151609) ring would be expected to have sp² hybridization, while the carbon atom of the methyl group would be sp³ hybridized. The oxygen atoms of the nitro group would likely show sp² hybridization.

Table 1: Predicted NBO Analysis for this compound

InteractionStabilization Energy (E(2)) (kcal/mol)
LP(O) of NO₂ → π(C-C) of ringHigh
LP(O) of OCH₂ → π(C-C) of ringModerate
σ(C-H) of CH₃ → π(C-C) of ringLow to Moderate
σ(C-H) of cyclopropyl (B3062369) → π(C-C) of ringLow

Note: The values in this table are illustrative and based on typical findings for similar molecules. Actual values would require specific DFT calculations.

Simulated Spectroscopic Data and Comparison with Experimental Results

Computational methods, particularly Density Functional Theory (DFT), are widely used to simulate the spectroscopic properties of molecules, such as their infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. nih.govnih.gov These theoretical spectra can be compared with experimental data to confirm the molecular structure and to aid in the assignment of spectral bands. scielo.org.za

Prediction of Theoretical IR, Raman, and UV-Vis Spectra

IR and Raman Spectra: The theoretical IR and Raman spectra of this compound would be characterized by vibrational modes associated with its functional groups. The nitro group would exhibit strong symmetric and asymmetric stretching vibrations, typically in the regions of 1300-1400 cm⁻¹ and 1500-1600 cm⁻¹, respectively. researchgate.net The C-H stretching vibrations of the aromatic ring and the methyl and cyclopropyl groups would appear in the 2800-3100 cm⁻¹ region. The C-O stretching of the methoxy group would likely be observed around 1000-1300 cm⁻¹. The cyclopropyl group would also have characteristic ring deformation modes at lower frequencies.

UV-Vis Spectrum: The theoretical UV-Vis spectrum, calculated using Time-Dependent DFT (TD-DFT), would provide information about the electronic transitions within the molecule. For nitroaromatic compounds, the spectrum is typically dominated by π → π* transitions within the aromatic ring and n → π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro group. The presence of the auxochromic cyclopropylmethoxy and methyl groups would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted nitrobenzene (B124822).

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
NO₂Asymmetric Stretch1500 - 1600
NO₂Symmetric Stretch1300 - 1400
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 3000
C-O-CAsymmetric Stretch1200 - 1275
C-O-CSymmetric Stretch1000 - 1075

Note: These are general ranges and the precise values would be obtained from specific calculations.

Advanced Topological and Electronic Property Studies

Advanced computational techniques such as the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) provide deeper insights into the nature of chemical bonding and electron localization in molecules. niscpr.res.in

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

Electron Localization Function (ELF): The ELF is a function of the electron density that provides a measure of the probability of finding an electron in the neighborhood of a reference electron. scienceacademique.com It effectively maps out the regions of high electron localization, which correspond to covalent bonds, lone pairs, and atomic cores. In this compound, the ELF analysis would be expected to show high localization values in the regions of the C-C and C-H bonds of the aromatic ring, methyl, and cyclopropyl groups. High localization would also be observed around the oxygen atoms of the nitro and methoxy groups, corresponding to their lone pairs.

Localized Orbital Locator (LOL): The LOL is another topological tool that helps to visualize and analyze chemical bonding. ijasret.com It is based on the kinetic energy density and provides a clear picture of bonding regions and lone pairs. For this compound, the LOL analysis would complement the ELF findings, showing areas of high electron localization in the bonding regions and around the heteroatoms. The LOL can be particularly useful in distinguishing between different types of bonds and in identifying regions of electron depletion. Both ELF and LOL analyses provide a chemically intuitive picture of the electronic structure that goes beyond the simple Lewis structure representation. researchgate.net

Global Reactivity Descriptors: Electronegativity, Chemical Hardness, and Electrophilicity Index

As of the latest available data, specific computational studies detailing the global reactivity descriptors (electronegativity (χ), chemical hardness (η), and electrophilicity index (ω)) for this compound have not been published in peer-reviewed literature. While Density Functional Theory (DFT) is a standard method for calculating these properties for various organic molecules, including related nitrotoluene compounds, the application of these methods to this compound specifically has not been documented. nih.govresearchgate.net

These descriptors are crucial for understanding a molecule's reactivity. nih.gov Electronegativity indicates the tendency of a molecule to attract electrons. Chemical hardness and its inverse, softness, relate to the molecule's resistance to change in its electron distribution. The electrophilicity index provides a measure of the energy lowering of a molecule when it accepts additional electronic charge from the environment. nih.gov

For context, DFT calculations on other nitroaromatic compounds have been performed to determine these values, which are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov However, without specific calculations for this compound, a data table for its global reactivity descriptors cannot be provided at this time.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

There are currently no specific molecular dynamics (MD) simulation studies available in the scientific literature that focus on the conformational landscapes and dynamic behavior of this compound. MD simulations are powerful computational tools used to explore the time-dependent movements of atoms and molecules, providing insights into conformational flexibility and the stability of different spatial arrangements. acs.orgresearchgate.net

Such simulations for other complex organic molecules often reveal how different parts of the molecule, like the cyclopropylmethoxy and nitro groups in this case, would move and interact over time. acs.org This analysis can identify the most stable, low-energy conformations and the energy barriers between them. acs.org For related compounds, such as nitrotoluene isomers, computational studies have investigated their dynamics, particularly focusing on dissociation pathways and vibrational modes. researchgate.net However, the unique conformational possibilities introduced by the flexible cyclopropylmethoxy group in this compound remain uncharacterized by MD simulations.

Without dedicated research, a detailed description of the conformational landscapes and dynamic behavior specific to this compound cannot be accurately generated.

Derivatives and Analogues of 3 Cyclopropylmethoxy 4 Nitrotoluene

Design and Synthesis of Structurally Modified Analogues of 3-Cyclopropylmethoxy-4-nitrotoluene

The synthesis of this compound and its analogues can be approached through several established synthetic routes, primarily involving the formation of the ether linkage and modification of the aromatic ring. A common strategy commences with a suitably substituted phenol (B47542), which undergoes a Williamson ether synthesis with a cyclopropylmethyl halide.

A plausible synthetic pathway to the parent compound, this compound, starts from 3-hydroxy-4-nitrotoluene. This precursor can be synthesized from m-cresol (B1676322) through nitration, followed by separation of the desired isomer. The etherification is then achieved by reacting 3-hydroxy-4-nitrotoluene with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate.

Modifications on the Aromatic Ring System (e.g., halogenation, additional alkylation)

Modifications to the aromatic ring of this compound can introduce a range of electronic and steric diversity.

Halogenation: The introduction of halogen atoms onto the aromatic ring is a common strategy to modulate the electronic properties of the molecule. The position of halogenation is directed by the existing substituents. The cyclopropylmethoxy group is an ortho-, para-director, while the nitro group is a meta-director. Given the substitution pattern of this compound, electrophilic aromatic substitution, such as bromination or chlorination, would be expected to occur at the positions ortho and para to the activating cyclopropylmethoxy group and meta to the deactivating nitro group. This would likely lead to substitution at the 2, 5, and 6 positions. For instance, bromination using bromine in the presence of a Lewis acid catalyst could yield a mixture of mono- and di-brominated products. The reaction conditions can be tuned to favor specific isomers.

Alkylation: Friedel-Crafts alkylation can introduce additional alkyl groups to the aromatic ring. Similar to halogenation, the position of alkylation will be influenced by the directing effects of the existing substituents, favoring positions activated by the ether group. However, Friedel-Crafts reactions can be prone to polysubstitution and rearrangement of the alkylating agent, requiring careful control of reaction conditions.

Variations of the Cyclopropylmethoxy Moiety (e.g., cyclobutylmethoxy, altered chain length)

The cyclopropylmethoxy group can be systematically varied to probe the impact of the ether side chain on the molecule's properties. This can be achieved by utilizing different alkyl halides in the Williamson ether synthesis with 3-hydroxy-4-nitrotoluene.

Alkyl HalideResulting Ether Moiety
Cyclobutylmethyl bromideCyclobutylmethoxy
2-Cyclopropylethyl bromide2-Cyclopropylethoxy
(Bromomethyl)cyclopentaneCyclopentylmethoxy

These modifications would alter the steric bulk and lipophilicity of the molecule, which could in turn influence its reactivity and physical properties. For example, increasing the size of the cycloalkyl group from cyclopropyl (B3062369) to cyclobutyl or cyclopentyl would increase the steric hindrance around the ether linkage.

Chemical Derivatization of the Nitro Group (e.g., reduction to amine, hydrolysis)

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, significantly altering the electronic character of the aromatic ring.

Reduction to Amine: The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. wikipedia.orgcommonorganicchemistry.com This can be accomplished using a variety of reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). masterorganicchemistry.com The resulting 3-Cyclopropylmethoxy-4-aminotoluene would have significantly different electronic properties, with the strongly electron-withdrawing nitro group being replaced by the electron-donating amino group.

Hydrolysis: While direct hydrolysis of an aromatic nitro group is not a standard reaction, under specific and often harsh conditions, nucleophilic aromatic substitution can occur where the nitro group is displaced. However, this is generally limited to substrates with strong electron-withdrawing groups activating the ring for nucleophilic attack.

Structure-Reactivity Relationship (SRR) Studies of this compound Derivatives

Understanding the relationship between the chemical structure of these derivatives and their reactivity is crucial for predicting their behavior in chemical transformations.

Correlating Structural Changes with Reaction Outcomes and Rates

The modifications described in section 6.1 would be expected to have a predictable impact on the reactivity of the molecule.

ModificationExpected Impact on Reactivity
Halogenation of the aromatic ringDecreases the electron density of the ring, making it less susceptible to further electrophilic substitution. The rate of nucleophilic aromatic substitution (if applicable) may be enhanced.
Alkylation of the aromatic ringIncreases the electron density of the ring, activating it towards further electrophilic substitution.
Increasing the size of the cycloalkyl group in the ether moietyMay introduce steric hindrance that can affect the rate of reactions involving nearby functional groups.
Reduction of the nitro group to an amineDramatically increases the electron density of the aromatic ring, making it much more reactive towards electrophilic substitution. The resulting amine can also undergo a wide range of reactions itself (e.g., diazotization).

For example, the rate of reduction of the nitro group could be influenced by the presence of other substituents on the ring. Electron-withdrawing groups, such as halogens, would generally be expected to facilitate the reduction by stabilizing the electron-rich intermediates formed during the reaction. Conversely, electron-donating alkyl groups might slightly decrease the rate of reduction.

Understanding the Influence of Substituents on Electronic and Steric Effects

Electronic Effects: The electronic nature of a substituent describes its ability to donate or withdraw electron density from the aromatic ring. This is typically a combination of inductive and resonance effects.

Cyclopropylmethoxy group: This group is an electron-donating group due to the resonance effect of the oxygen lone pairs, which can delocalize into the aromatic ring. The cyclopropyl group itself has some electron-donating character.

Nitro group: This is a strong electron-withdrawing group through both inductive and resonance effects.

Alkyl groups: These are weakly electron-donating through an inductive effect.

Amino group (from nitro reduction): This is a strong electron-donating group through resonance.

The interplay of these electronic effects will govern the electron density at different positions on the aromatic ring, thereby influencing the regioselectivity and rate of electrophilic and nucleophilic reactions.

Steric Effects: The steric effect relates to the size of a substituent and its ability to hinder the approach of reagents to a reaction site.

Cyclopropylmethoxy moiety: The size of the cycloalkyl group can be varied to systematically study steric effects. A larger group like cyclobutylmethoxy will exert a greater steric influence than cyclopropylmethoxy.

Ortho-substituents: Halogen or alkyl groups placed at positions ortho to the existing substituents can create significant steric hindrance, potentially slowing down reactions at those adjacent positions.

By systematically synthesizing and studying the reactivity of a library of this compound derivatives, a comprehensive understanding of the structure-reactivity relationships can be developed, allowing for the rational design of molecules with specific desired chemical properties.

Applications of 3 Cyclopropylmethoxy 4 Nitrotoluene in Chemical Synthesis and Materials Science

3-Cyclopropylmethoxy-4-nitrotoluene as a Versatile Synthetic Intermediate

The primary and most well-documented application of this compound is as a foundational building block in multi-step organic synthesis. The presence of the nitro group allows for a variety of chemical transformations, most notably its reduction to an aniline (B41778) derivative, which then serves as a key nucleophile in subsequent bond-forming reactions.

This compound has been identified as a crucial starting material in the synthesis of non-steroidal farnesoid X receptor (FXR) agonists. wikipedia.orgmedchemexpress.comselleckchem.com FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism, making it an important therapeutic target for various gastrointestinal and metabolic diseases. nih.govnih.gov

The synthesis of potent and selective FXR agonists, such as Cilofexor (GS-9674), relies on intermediates derived from this compound. wikipedia.orgmedchemexpress.com The synthetic route typically involves the reduction of the nitro group on the toluene (B28343) ring to form the corresponding aniline. This amino group is then available for amide bond formation or other coupling reactions to construct the larger, more complex architecture of the final drug molecule. The cyclopropylmethoxy moiety is a key structural feature that is carried through the synthesis and is important for the molecule's interaction with the FXR ligand-binding domain.

The complex molecules synthesized from this compound often incorporate various heterocyclic scaffolds, which are known to be privileged structures in medicinal chemistry. For instance, the FXR agonist Cilofexor contains an isoxazole, an azetidine, and a pyridine (B92270) ring. wikipedia.org Therefore, this compound serves as a precursor in the assembly of these elaborate heterocyclic systems. The initial aniline derivative obtained from it is coupled with other fragments that may already contain or are later transformed to include these heterocyclic rings. Aromatic nitro compounds, in general, are recognized for their utility in the synthesis of a wide range of drugs and pharmaceutically relevant molecules containing heterocycles. nih.gov

Potential in Advanced Materials Research

While the utility of this compound is well-established in medicinal chemistry, its application in materials science is not documented in current research literature. The following sections discuss the theoretical potential based on the properties of related chemical structures.

Currently, there is no specific research available on the nonlinear optical (NLO) or electronic material properties of this compound. Nitrobenzene (B124822) derivatives are a class of compounds that have been investigated for their third-order NLO properties, which are influenced by the presence of electron-donating and electron-withdrawing groups that can create a charge-transfer system. While this compound possesses an electron-donating ether group and an electron-withdrawing nitro group, its specific NLO characteristics have not been reported.

There is no available scientific literature describing the integration of this compound into polymer architectures. In principle, functionalized nitroaromatic compounds can be incorporated into polymers to impart specific properties. This could be achieved by modifying the molecule to include a polymerizable group or by using the existing functional groups to react with a polymer backbone. However, no such research or application has been developed for this particular compound.

Role in the Development of Specific Chemical Classes

The most significant role of this compound is in the development of the chemical class of non-steroidal Farnesoid X Receptor (FXR) agonists. These agents are at the forefront of research for treating chronic liver diseases.

FXR agonists have shown promise in managing conditions such as non-alcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC). nih.govlarvol.com Cilofexor, synthesized from this key nitroaromatic intermediate, has been evaluated in clinical trials and has been shown to improve markers of liver injury and cholestasis. medchemexpress.comselleckchem.comnih.gov The development of potent and selective oral FXR agonists like Cilofexor represents a significant advancement in the search for effective treatments for these debilitating diseases. selleckchem.com The structural components derived from this compound are integral to the efficacy and selectivity of these next-generation therapeutic agents. mdpi.comresearchgate.net

Leveraging the Nitro Group for Diverse Synthetic Pathways

The nitro group (-NO₂) of this compound is a powerful electron-withdrawing group that significantly influences the reactivity of the aromatic ring and serves as a linchpin for a variety of synthetic transformations. nih.govnumberanalytics.com Its conversion into other functional groups is a cornerstone of its application in multi-step syntheses.

The most fundamental and widely employed transformation of the nitro group is its reduction to a primary amine (-NH₂). nih.govacs.org This reaction is a critical step in the synthesis of many pharmaceutical agents and fine chemicals. numberanalytics.com The resulting 3-cyclopropylmethoxy-4-aminotoluene is a key intermediate that opens up a vast landscape of further chemical modifications.

Catalytic Hydrogenation:

The reduction of aromatic nitro compounds is frequently accomplished through catalytic hydrogenation. acs.org Various catalytic systems have been developed for this purpose, offering high efficiency and selectivity.

Catalyst SystemReducing AgentConditionsOutcome
Palladium on Carbon (Pd/C)Hydrogen gas (H₂)Mild temperature and pressureHigh yield of the corresponding aniline
Raney NickelHydrazine (B178648) (N₂H₄)VariesEffective for nitro group reduction
Metal Nanoparticles (e.g., Ag, Au)Sodium borohydride (B1222165) (NaBH₄)Often in aqueous or alcoholic solventsHigh chemoselectivity and fast reaction rates nih.gov

For this compound, these methods provide a reliable route to 3-cyclopropylmethoxy-4-aminotoluene. The choice of catalyst and reaction conditions can be tailored to ensure compatibility with other functional groups within the molecule.

Beyond Reduction: Other Synthetic Transformations

While reduction to the amine is prevalent, the nitro group can participate in other, more complex reactions, leading to a diverse array of products.

Nef Reaction: This reaction transforms a primary or secondary nitroalkane into a carbonyl compound (aldehyde or ketone) under acidic conditions. organicreactions.orgorganic-chemistry.orgwikipedia.orgslideshare.netnih.gov While typically applied to aliphatic nitro compounds, the principles can be extended to activate certain aromatic systems.

Von Richter Rearrangement: In this reaction, an aromatic nitro compound, when treated with potassium cyanide, undergoes a substitution of the nitro group with a carboxyl group, which interestingly enters at a position ortho to the original nitro group location. dalalinstitute.comwikipedia.orgwikiwand.comslideshare.netslideshare.net This provides a unique method for the regioselective introduction of a carboxylic acid.

A notable industrial application that highlights the synthetic utility of the nitro group in a related structure is the synthesis of a key intermediate for the phosphodiesterase-4 (PDE4) inhibitor, roflumilast. A patented method describes the synthesis of 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid starting from 3-nitro-4-hydroxybenzoic acid ester. google.com This multi-step process involves the reduction of the nitro group to an amine, followed by a diazotization reaction and subsequent hydrolysis to install the desired hydroxyl group, which is then further modified. google.com This pathway underscores the strategic importance of the nitro-to-amine transformation in the construction of complex pharmaceutical molecules.

Utilization of the Cyclopropylmethoxy Moiety for Unique Structural Features in Advanced Syntheses

The cyclopropylmethoxy group [(c-C₃H₅)CH₂O-] is not merely a passive spectator in the chemical transformations of this compound. This moiety imparts unique structural and electronic properties that can be strategically exploited in advanced organic synthesis and medicinal chemistry. nih.govscientificupdate.comresearchgate.net

Metabolic Stability and Bioisosterism:

In the realm of drug discovery, the cyclopropyl (B3062369) group is a favored substituent. nih.govscientificupdate.comhyphadiscovery.com Its inclusion in a molecule can significantly enhance metabolic stability. hyphadiscovery.comresearchgate.net The carbon-hydrogen bonds on a cyclopropane (B1198618) ring are stronger than those in a typical alkyl chain, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com

Structural Rigidity and Conformational Control:

The cyclopropyl ring is a rigid, three-membered carbocycle. scientificupdate.com When incorporated into a larger molecule via the cyclopropylmethoxy linker, it can impart a degree of conformational constraint. This can be advantageous in locking the molecule into a bioactive conformation, thereby increasing its potency and selectivity for its biological target. nih.gov

Protecting Group Chemistry:

The chemical stability of the cyclopropylmethyl ether linkage has led to its exploration as a protecting group in organic synthesis, particularly in carbohydrate chemistry. tandfonline.com While the ether bond is generally stable, it can be cleaved under specific, often acidic, conditions. tandfonline.com This characteristic allows for its selective removal during a synthetic sequence, revealing the hydroxyl group for further reaction. The specific conditions required for cleavage can be tuned, offering orthogonality with other protecting groups. tandfonline.com

In the context of advanced syntheses starting from this compound, the stability of the cyclopropylmethoxy group under various reaction conditions, such as those employed for the transformation of the nitro group, is a crucial feature. This allows for the manipulation of other parts of the molecule while keeping the cyclopropylmethoxy moiety intact until a later, desired stage of the synthesis.

Q & A

Basic: What are the key steps in synthesizing 3-cyclopropylmethoxy-4-nitrotoluene, and how are intermediates characterized?

Methodological Answer:
Synthesis typically involves:

  • Etherification: Reacting 3-hydroxy-4-nitrotoluene with cyclopropylmethyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the cyclopropylmethoxy group .
  • Nitration: If starting from a precursor like 3-cyclopropylmethoxytoluene, nitration is performed using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (~0–5°C) to regioselectively introduce the nitro group at the para position .
  • Characterization: Intermediates are validated via ¹H/¹³C NMR (to confirm substitution patterns) and GC-MS/HPLC (to assess purity >98%). For example, nitro group introduction is confirmed by a distinct NO₂ stretching vibration at ~1520 cm⁻¹ in FT-IR .

Basic: Which analytical methods are recommended for quantifying this compound in complex mixtures?

Methodological Answer:

  • Reverse-Phase HPLC: Use a C18 column with UV detection at 254 nm (optimal for nitroaromatic absorption). A gradient of acetonitrile/water (60:40 to 90:10 over 20 min) resolves the compound from structurally similar analogs .
  • Calibration Standards: Prepare external standards (e.g., 0.1–100 µg/mL) in methanol. Validate linearity (R² > 0.995) and limit of detection (LOD < 0.05 µg/mL) .
  • Cross-Validation: Confirm results with GC-MS (EI mode, m/z 207 [M⁺]) to address co-elution issues in HPLC .

Advanced: How can conflicting reactivity data (e.g., stability vs. pH) for this compound be resolved experimentally?

Methodological Answer:

  • Controlled Stability Studies: Incubate the compound in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC-UV at timed intervals. Use Arrhenius kinetics to extrapolate shelf-life .
  • Mechanistic Probes: Perform LC-HRMS to identify degradation products (e.g., nitro reduction to amine or ether cleavage). Computational modeling (DFT) can predict vulnerable bonds under acidic/basic conditions .

Advanced: What strategies optimize the regioselectivity of nitration in 3-cyclopropylmethoxytoluene derivatives?

Methodological Answer:

  • Directed Nitration: The electron-donating cyclopropylmethoxy group directs nitration to the para position. Use HNO₃/Ac₂O in dichloromethane at 0°C to minimize over-nitration .
  • Competitive Experiments: Compare yields with/without meta-directing groups (e.g., chloro substituents). Monitor regiochemistry via NOE NMR to confirm para preference .

Basic: How is the biological activity of this compound evaluated in agrochemical research?

Methodological Answer:

  • In Vitro Assays: Test enzyme inhibition (e.g., acetolactate synthase, ALS) using spectrophotometric methods. IC₅₀ values are derived from dose-response curves (0.1–100 µM) .
  • Greenhouse Trials: Apply the compound (1–100 ppm) to model plants (e.g., Arabidopsis). Measure herbicidal efficacy and non-target toxicity via chlorophyll fluorescence imaging .

Advanced: What computational approaches predict the environmental fate of this compound?

Methodological Answer:

  • QSAR Modeling: Use EPI Suite™ to estimate biodegradation (e.g., BIOWIN score) and bioaccumulation potential (log Kow ~2.8) .
  • Photodegradation Simulations: Employ TD-DFT to calculate UV-Vis spectra and predict bond cleavage under sunlight. Validate with lab-scale UV irradiation experiments (λ = 290–400 nm) .

Advanced: How can metabolite identification for this compound be streamlined in pharmacokinetic studies?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS): Use UHPLC-QTOF-MS in positive/negative ion modes. Fragment ions (e.g., m/z 171 [M−NO₂]⁺) help identify nitro reduction metabolites .
  • Isotopic Labeling: Synthesize deuterated analogs (e.g., CD₃-cyclopropylmethoxy) to trace metabolic pathways in rodent models .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and fume hoods due to potential skin irritation and nitro compound toxicity .
  • Waste Management: Neutralize reaction residues with 10% NaOH before disposal. Confirm nitro group reduction via colorimetric tests (e.g., Griess assay for residual NO₂⁻) .

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